molecular formula C15H11ClN2O3 B11803667 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B11803667
M. Wt: 302.71 g/mol
InChI Key: UVKFEMFPUKUSID-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an ethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(4-Chlorophenyl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structural features allow for unique interactions with biological targets, making it a valuable compound for further study and development.

Properties

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-ethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C15H11ClN2O3/c1-2-11-13-10(15(19)20)7-12(17-14(13)21-18-11)8-3-5-9(16)6-4-8/h3-7H,2H2,1H3,(H,19,20)

InChI Key

UVKFEMFPUKUSID-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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